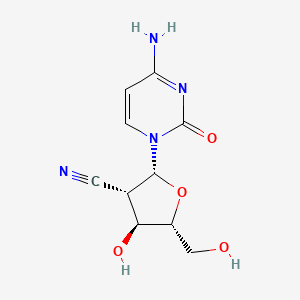

Cndac

描述

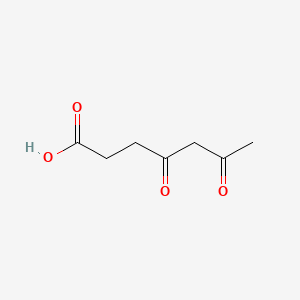

Ethylbutyric acid, also known as 2-ethylbutanoic acid, is an organic compound with the molecular formula C6H12O2. It is a colorless liquid with a characteristic odor and is soluble in water, ethanol, and ether. Ethylbutyric acid is commonly used in the production of esters, which are utilized in the flavor and fragrance industry due to their fruity aroma.

科学研究应用

乙基丁酸在科学研究中具有广泛的应用:

化学: 用作有机合成中的试剂以及各种化学品生产中的中间体。

生物学: 用于研究代谢途径,并作为挥发性脂肪酸分析中的标准。

医学: 研究其潜在的治疗作用,以及作为药物中的调味剂。

作用机理

乙基丁酸通过多种分子靶点和途径发挥其作用。它可以与参与代谢过程的酶和受体相互作用。例如,它可能充当催化脂肪酸氧化或还原的酶的底物。 此外,其酯类可以与嗅觉受体结合,这使其在香料和香精行业中得到应用 .

作用机制

Target of Action

The primary target of 2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosyl-cytosine (Cndac) is the DNA in cancer cells . This compound is unique among deoxycytidine analogs because it induces DNA strand breaks .

Mode of Action

After being incorporated into DNA, this compound induces single-strand breaks (SSBs) that are subsequently converted into double-strand breaks (DSBs) when cells go through a second S phase . This unique action mechanism distinguishes this compound from other deoxycytidine analogs .

Biochemical Pathways

This compound affects the DNA damage repair pathways. It has been found that the homologous recombination (HR) DNA repair pathway is involved in the repair of this compound-induced DNA damage . In addition, this compound has been combined with chemotherapeutic agents targeting distinct DNA damage repair pathways that are currently in clinical use .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug molecule have a major impact on its bioavailability . .

Result of Action

Following exposure to this compound, chromosomal aberrations, DNA strand breaks, and multinucleate cells arise . These portend loss of viability and are dependent upon exposure time, this compound concentration, and passage through mitosis . The formation of DSBs in the second S-phase following exposure results in chromosome aberrations, aberrant mitoses, and subsequent apoptosis .

生化分析

Biochemical Properties

Cndac plays a significant role in biochemical reactions by inducing DNA strand breaks . This unique action mechanism distinguishes this compound from other deoxycytidine analogs . This compound interacts with various enzymes and proteins, including SAMHD1 . SAMHD1 mediates intrinsic this compound resistance in leukemia cells . Enzymatic assays and crystallization studies have confirmed this compound triphosphate (this compound-TP) to be a SAMHD1 substrate .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage and apoptosis

Molecular Mechanism

This compound exerts its effects at the molecular level by inducing DNA strand breaks . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, SAMHD1 depletion increases this compound triphosphate (this compound-TP) levels and this compound toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, including SAMHD1

准备方法

合成路线及反应条件

乙基丁酸可以通过几种方法合成:

2-乙基丁醇氧化: 此方法涉及使用高锰酸钾或三氧化铬等氧化剂氧化2-乙基丁醇。

3-戊醇与甲酸反应: 在硫酸存在下,3-戊醇与甲酸反应生成乙基丁酸。

二乙基丙二酸脱羧: 此方法涉及在加热条件下对二乙基丙二酸进行脱羧以生成乙基丁酸.

工业生产方法

乙基丁酸的工业生产通常涉及二乙基乙醛的催化氧化或二乙基丙二酸的脱羧。 这些方法因其效率和可扩展性而受到青睐 .

化学反应分析

相似化合物的比较

乙基丁酸可以与其他类似的化合物进行比较,例如:

丁酸: 结构相似,但缺少乙基,导致化学性质和应用不同。

异丁酸: 具有支链结构,导致反应性和用途发生变化。

乙基丁酸因其特殊的结构而独一无二,该结构赋予了其独特的化学反应性和应用,特别是在香料和香精行业。

属性

IUPAC Name |

(2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17)/t5-,6+,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYBPMFXJCWXNB-JWIUVKOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159474 | |

| Record name | CNDAC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135598-68-4 | |

| Record name | CNDAC | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135598684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-cyano-2'-deoxy-1-(beta-D-arabinofuranosyl)cytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11667 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CNDAC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RADGOCITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00M634HD2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

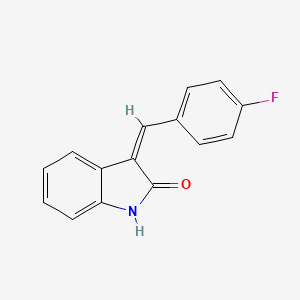

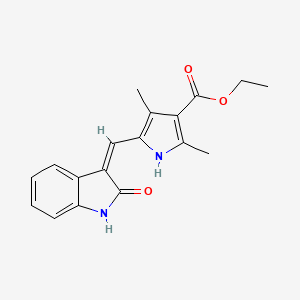

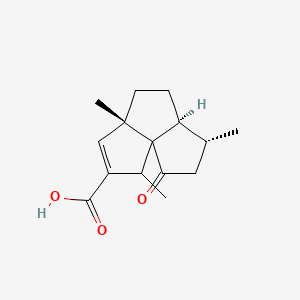

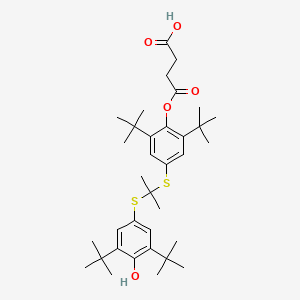

Feasible Synthetic Routes

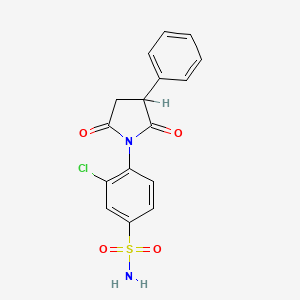

Q1: What is the primary mechanism of action of 2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC)?

A: this compound, the active metabolite of sapacitabine, exerts its antitumor activity through a unique mechanism. After being phosphorylated to its triphosphate form (CNDACTP), it incorporates into DNA during replication. This incorporation triggers a β-elimination reaction, leading to the formation of single-strand breaks (SSBs) in the DNA. [, , , , ]

Q2: How do these single-strand breaks ultimately lead to cell death?

A: If left unrepaired, these SSBs are encountered by the replication machinery during the next cell cycle. This encounter leads to the conversion of SSBs into highly lethal double-strand breaks (DSBs). [, ]

Q3: How does this compound impact the cell cycle?

A: In addition to causing DNA damage, this compound also induces cell cycle arrest in the G2 phase. This arrest is attributed to the activation of the Chk1-Cdc25C-Cdk1/cyclin B checkpoint pathway, a critical signaling cascade that ensures proper DNA repair before cell division. [, ]

Q4: What is the role of homologous recombination (HR) in this compound's mechanism of action?

A: Homologous recombination (HR) is the primary DNA repair pathway responsible for repairing this compound-induced DSBs. [] Consequently, cells with deficiencies in HR components, such as ATM, Rad51, Xrcc3, and Brca2, exhibit heightened sensitivity to this compound. [, , , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C10H12N4O4, and its molecular weight is 252.23 g/mol. [This information can be derived from the chemical name and is commonly found in chemical databases, but is not explicitly stated in the provided abstracts.]

Q6: What is known about the stability of this compound in different environments?

A: this compound undergoes epimerization to 2'-C-cyano-2'-deoxy-1-beta-D-ribo-pentofuranosylcytosine (CNDC) and degradation in alkaline media. This process is initiated by the abstraction of the acidic 2'-proton, leading to β-elimination reactions. [] These reactions also occur to a lesser extent at neutral pH and in cell culture media. []

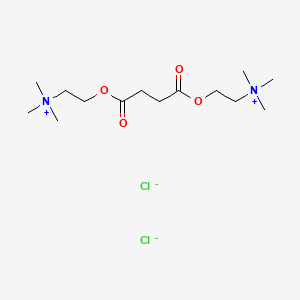

Q7: How is this compound usually formulated for research and clinical use?

A: this compound itself and its prodrug, sapacitabine, can be formulated for oral administration. Additionally, this compound has been successfully incorporated into liposomal formulations, including those modified with targeting peptides, to improve its delivery and efficacy. [, , ]

Q8: What are the known mechanisms of resistance to this compound?

A8: Research suggests two main mechanisms for resistance:

- Deoxycytidine Kinase (dCK) Loss: Acquired resistance to this compound, as observed in this compound-adapted AML cell lines, is primarily driven by the loss of dCK, the enzyme responsible for the initial phosphorylation of this compound into its active form. []

- Increased SAMHD1 Levels: While this compound was initially thought to potentially inhibit SAMHD1, research has shown that SAMHD1 actually contributes to intrinsic resistance to this compound in leukemia cells by degrading this compound triphosphate (CNDACTP). []

Q9: Does resistance to this compound confer cross-resistance to other agents?

A: this compound-resistant cells primarily exhibit cross-resistance to other drugs that are substrates of dCK, such as cytarabine and decitabine. This specificity suggests that resistance mechanisms are often linked to the specific metabolic pathways of the drugs. [] Conversely, cells resistant to drugs not metabolized by dCK or SAMHD1 maintain their sensitivity to this compound. []

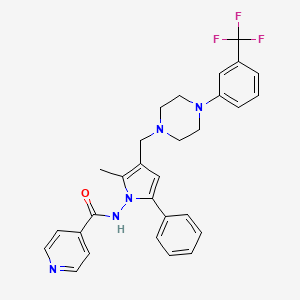

Q10: What in vitro models have been used to study this compound's activity?

A: Numerous studies have used a variety of human cancer cell lines, including leukemia (HL-60, THP-1, CCRF-CEM, ML-1, K562), ovarian (PEO1, UWB1.289), colon (HCT116), and gastric (TMK-1) carcinoma cell lines, to investigate this compound's efficacy. [, , , , , , , , , , , ] These models allow researchers to assess cell viability, cell cycle arrest, apoptosis induction, and DNA damage in response to this compound.

Q11: What in vivo models have been employed to evaluate this compound's efficacy?

A: this compound has shown potent antitumor activity in various human tumor xenograft models in mice, including models of leukemia (P388), sarcoma (Meth A), and lung metastasis. [, , ]

Q12: What are the key findings from clinical trials of sapacitabine?

A: Sapacitabine has shown promising clinical activity in patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). [, , ] A Phase III trial for elderly AML patients and Phase II trials in AML, MDS, non-small cell lung cancer (NSCLC), and chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL) are underway. []

Q13: What drug delivery strategies have been explored to improve this compound's therapeutic index?

A: Liposomal formulations of this compound, particularly long-circulating liposomes modified with polyethylene glycol (PEG) and targeting peptides, have demonstrated enhanced antitumor efficacy and reduced toxicity compared to free this compound. [, , ] These modifications improve the pharmacokinetic properties of this compound, leading to increased tumor accumulation and reduced uptake by the reticuloendothelial system (RES).

Q14: Which targeting strategies have been explored for this compound liposomes?

A14: Two main targeting strategies have been explored:

- Angiogenic Vessel Targeting: Liposomes modified with peptides that bind to markers specifically expressed on angiogenic endothelial cells, such as APRPG and GPLPLR, have shown enhanced tumor accumulation and antitumor activity. [, ] This strategy exploits the dependence of tumors on angiogenesis for growth and metastasis.

- Passive Tumor Targeting: Long-circulating liposomes modified with PEG and incorporating 5'-O-dipalmitoylphosphatidyl this compound (DPP-CNDAC) have shown enhanced tumor accumulation due to the enhanced permeability and retention (EPR) effect. [, ] This passive targeting takes advantage of the leaky vasculature and impaired lymphatic drainage often observed in tumors.

Q15: Are there any potential biomarkers for predicting response to this compound or sapacitabine?

A:

HR Deficiency: Given the central role of HR in repairing this compound-induced DNA damage, defects in HR pathway components, including BRCA1/2, Rad51, XRCC3, and ATM, are likely to sensitize tumor cells to this compound and may serve as potential biomarkers for treatment response. [, , , , , ]* BER and TDP1:* While HR deficiency is a major predictor of response, research also suggests a role for base excision repair (BER) and Tyrosyl-DNA phosphodiesterase 1 (TDP1) in repairing this compound-induced DNA lesions. Defects in these pathways could also potentially sensitize cells to this compound. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。